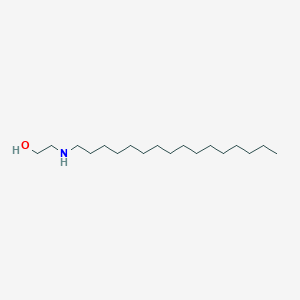
2-(Hexadecylamino)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanol, 2-(hexadecylamino)-, also known as N-hexadecylaminoethanol, is an organic compound with the molecular formula C18H39NO. It is a long-chain amine derivative of ethanol, characterized by the presence of a hexadecyl (sixteen-carbon) chain attached to the amino group. This compound is known for its surfactant properties and is used in various industrial and research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethanol, 2-(hexadecylamino)- typically involves the reaction of hexadecylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as: [ \text{C16H33NH2} + \text{C2H4O} \rightarrow \text{C18H39NO} ]
Industrial Production Methods: In industrial settings, the production of Ethanol, 2-(hexadecylamino)- involves large-scale reactions using similar principles. The process may include additional purification steps such as distillation and crystallization to obtain a high-purity product .
Analyse Chemischer Reaktionen
Types of Reactions: Ethanol, 2-(hexadecylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Amides, carboxylic acids.
Reduction: Primary amines, alcohols.
Substitution: Various substituted amines or alcohols
Wissenschaftliche Forschungsanwendungen
Ethanol, 2-(hexadecylamino)- has diverse applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and in various chemical reactions.
Biology: Employed in the study of cell membranes and as a component in the preparation of liposomes.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the formulation of detergents, emulsifiers, and other surfactant-based products .
Wirkmechanismus
The mechanism of action of Ethanol, 2-(hexadecylamino)- involves its interaction with cell membranes and proteins. The long hydrophobic chain allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This property is exploited in drug delivery systems to enhance the uptake of therapeutic agents. Additionally, its surfactant nature enables it to disrupt microbial cell membranes, leading to antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
Ethanol, 2-(octadecylamino)-: Similar structure with an octadecyl (eighteen-carbon) chain.
Ethanol, 2-(dodecylamino)-: Contains a dodecyl (twelve-carbon) chain.
Ethanol, 2-(decylamino)-: Features a decyl (ten-carbon) chain.
Uniqueness: Ethanol, 2-(hexadecylamino)- is unique due to its specific chain length, which provides an optimal balance between hydrophobicity and hydrophilicity. This balance makes it particularly effective as a surfactant and in applications requiring membrane integration .
Eigenschaften
CAS-Nummer |
35902-64-8 |
|---|---|
Molekularformel |
C18H39NO |
Molekulargewicht |
285.5 g/mol |
IUPAC-Name |
2-(hexadecylamino)ethanol |
InChI |
InChI=1S/C18H39NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-17-18-20/h19-20H,2-18H2,1H3 |
InChI-Schlüssel |
SIFHZKKXWMJWOB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCNCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-anilino-2,3-dihydroxy-4-oxobutanoic acid;6-(7-hydroxy-5,6-dihydropyrrolo[1,2-c]imidazol-7-yl)-N-methylnaphthalene-2-carboxamide](/img/structure/B15096427.png)
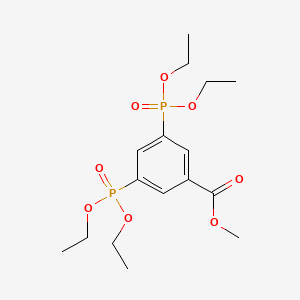

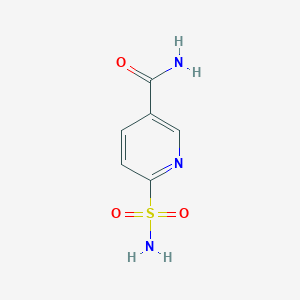

![1-{[4-(Furan-2-ylcarbonyl)piperazin-1-yl]acetyl}piperidine-4-carboxamide](/img/structure/B15096455.png)
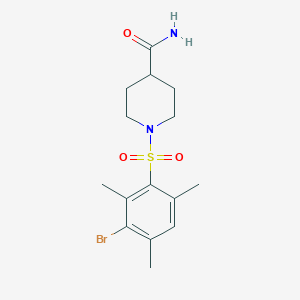
![N-(3-acetylphenyl)-5-[(4-chlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B15096460.png)
![1H-Pyrazole-4-carboxylic acid, 5-[[(3-bromophenyl)sulfonyl]amino]-1-methyl-](/img/structure/B15096463.png)
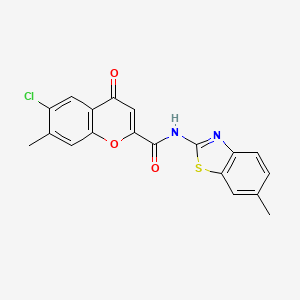

![[4-(N,N-diphenylcarbamoyl)(1,4-diazaperhydroepinyl)]-N,N-dibenzamide](/img/structure/B15096493.png)


